Potassium trifluoro(2-fluoro-4-methylphenyl)borate
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Overview
Description
Potassium trifluoro(2-fluoro-4-methylphenyl)boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound, like other potassium trifluoroborates, is valued for its stability under moisture and air, making it a reliable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-fluoro-4-methylphenyl)boranuide typically involves the reaction of 2-fluoro-4-methylphenylboronic acid with potassium fluoride and a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoro-4-methylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Potassium trifluoro(2-fluoro-4-methylphenyl)boranuide is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This mechanism is crucial in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-fluoro-4-methylphenyl)boranuide stands out due to its unique substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both fluorine and methyl groups can enhance its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H6BF4K |
---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
potassium;trifluoro-(2-fluoro-4-methylphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4.K/c1-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChI Key |
JOSGWTMNWUWLHB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)C)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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